molecular formula C16H11NO4 B2968581 4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid CAS No. 57278-51-0

4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B2968581
CAS RN: 57278-51-0
M. Wt: 281.267
InChI Key: NTPGNGGZYMRORF-UHFFFAOYSA-N
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Description

4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinoline derivatives . Its chemical formula is C₁₆H₁₁NO₄ , and it has a molecular weight of 281.27 g/mol . The compound exhibits interesting biological properties, including potential antiviral activity.


Physical And Chemical Properties Analysis

  • InChI Code : 1S/C₁₆H₁₁NO₄/c18-15-12-8-11 (21-10-4-2-1-3-5-10)6-7-14 (12)17-9-13 (15)16 (19)20/h1-9H, (H,17,18) (H,19,20) .
  • IR Spectra : Peaks at 1,636 cm⁻¹ (N–H bending), 1,715 cm⁻¹ (C=O), and 3,408 cm⁻¹ (Symmetrical N–H stretching) .
  • NMR Shifts : Notable peaks in the ^1H NMR and ^13C NMR spectra .

Scientific Research Applications

Chemical Properties

“4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 57278-51-0 . It has a molecular weight of 281.27 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Methodology

The compound has been used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .

Medicinal Chemistry

The 4-quinolone scaffold, which includes “4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid”, holds significant relevance in medicinal chemistry . For instance, Flouro-quinolones are among the most important fully synthetic antibiotics .

Antibacterial Applications

4-Quinolones, including “4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid”, have been reported for their antibacterial potentials . They serve as lead structures for synthetic anti-microbial agents .

Antiviral Applications

The quinolone scaffold is also used in drugs for antiviral applications . C3 carboxylic acid derivatives of 4-quinolone have been explored for antivirals .

Anti-inflammatory Potential

4-Quinolone-3-carboxamides have been explored for their anti-inflammatory potential via Cannabinoid receptor 2 ligand .

Anti-tubercular Applications

4-Quinolone-3-carboxamides have also been explored for their anti-tubercular potential .

Anti-proliferative Applications

These compounds have been explored for their anti-proliferative potential , which could be beneficial in the treatment of certain types of cancer.

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective measures .

properties

IUPAC Name

4-oxo-6-phenoxy-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-15-12-8-11(21-10-4-2-1-3-5-10)6-7-14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPGNGGZYMRORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C(C3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid

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